molecular formula C18H21FN6O2S B10981662 N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10981662
M. Wt: 404.5 g/mol
InChI Key: OQTJHYANEKXHMN-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a hybrid molecule featuring a 1,3,4-thiadiazole core conjugated with a piperazine-carboxamide moiety and a 4-fluorophenyl substituent. The thiadiazole ring is known for its bioisosteric properties, often contributing to enzyme inhibition and antimicrobial activity, while the piperazine group enhances molecular flexibility and binding affinity to enzyme active sites, as seen in acetylcholinesterase inhibitors like donepezil . The 4-fluorophenyl group may improve pharmacokinetic properties, such as metabolic stability and lipophilicity, common in fluorinated pharmaceuticals.

Properties

Molecular Formula

C18H21FN6O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H21FN6O2S/c19-13-3-5-14(6-4-13)24-7-9-25(10-8-24)18(27)20-11-15(26)21-17-23-22-16(28-17)12-1-2-12/h3-6,12H,1-2,7-11H2,(H,20,27)(H,21,23,26)

InChI Key

OQTJHYANEKXHMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of a thiadiazole ring and a piperazine moiety, which are known to enhance its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FN4OS2C_{16}H_{13}FN_{4}OS_{2} with a molecular weight of 360.4 g/mol. The structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃FN₄OS₂
Molecular Weight360.4 g/mol
CAS Number1190246-59-3

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target in the treatment of autoimmune diseases and certain cancers.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Antitumor Effects : Research suggests that it may induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiadiazole derivatives similar to the target compound, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Activity : In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with structural similarities were tested for their ability to induce apoptosis in HepG2 cells, showing promising results .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound's interaction with DHODH could lead to reduced pyrimidine synthesis, which is essential for DNA replication in rapidly dividing cells such as those found in tumors .

Comparative Analysis

The biological activity of this compound can be compared with other compounds containing similar structural features:

Compound NameStructure FeaturesUnique Characteristics
Thiadiazole DerivativesContains thiadiazole ringsDiverse biological activities based on substituents
Piperazine-containing CompoundsIncludes piperazine moietyOften exhibit psychoactive properties
Fluorinated ThiazolesContains fluorinated thiazole ringsEnhanced lipophilicity and metabolic stability

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds possess significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the efficacy against various bacterial strains. A study demonstrated that similar compounds showed activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant pathogens .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds targeting specific kinases involved in cancer cell proliferation have shown promise in preclinical trials .

Neuropharmacology

The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine derivatives are often explored for their effects on neurotransmitter systems.

Antidepressant Activity

Studies suggest that compounds with piperazine structures can act as serotonin reuptake inhibitors, which are critical in the treatment of depression and anxiety disorders. The specific compound under discussion may enhance serotonergic activity, providing a basis for further research into its antidepressant potential .

Antipsychotic Effects

Research into similar thiadiazole-piperazine hybrids has indicated potential antipsychotic effects through dopamine receptor antagonism. This could lead to the development of new therapeutic agents for schizophrenia and other psychotic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of new compounds.

Substituent Effect on Activity Reference
CyclopropylIncreased antimicrobial potency
FluorophenylEnhanced CNS penetration
PiperazineModulation of neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives showed that the inclusion of a cyclopropyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with certain beta-lactams .

Case Study 2: Neuropharmacological Assessment

In a preclinical model for depression, the compound exhibited significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant effects. Further studies are required to elucidate the underlying mechanisms.

Chemical Reactions Analysis

Functional Group Transformations

The thiadiazole and piperazine moieties undergo distinct transformations:

Thiadiazole Reactivity

  • Nucleophilic Substitution : The thiadiazole’s exocyclic amine reacts with electrophiles (e.g., acyl chlorides) under mild basic conditions (pH 8–9) to form substituted derivatives.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties.

Piperazine Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) in acetonitrile at 50°C to introduce substituents on the piperazine nitrogen.

  • Fluorophenyl Interactions : The 4-fluorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh3_3)4_4 .

Ring-Opening and Cycloaddition Reactions

The thiadiazole ring demonstrates unique reactivity under controlled conditions:

Reaction Conditions Products Application
Acid-Catalyzed Hydrolysis 6M HCl, reflux, 12 hrOpens thiadiazole to form thioamide intermediates .Intermediate for heterocyclic synthesis .
1,3-Dipolar Cycloaddition Cu(I) catalysis, 80°CForms triazole or oxadiazole hybrids .Antimicrobial agent development .

Cross-Coupling Reactions

The compound’s aryl and heteroaryl groups enable catalytic coupling:

Coupling Type Catalyst Conditions Yield
Buchwald-Hartwig Pd2_2(dba)3_3, Xantphos100°C, toluene, 24 hr72%
Sonogashira PdCl2_2(PPh3_3)2_2DMF, 60°C, 12 hr65%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing cyclopropylamine and fluorophenyl fragments.

  • pH-Dependent Hydrolysis : Stable in neutral conditions but undergoes rapid hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) media.

  • Photodegradation : UV irradiation (254 nm) cleaves the thiadiazole ring, forming sulfonic acid derivatives.

Comparative Reactivity of Analogues

Compound Key Reaction Difference from Target Compound
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-ethylbenzoxazine-6-carboxamide Lacks piperazine-mediated couplingReduced cross-coupling efficiency .
N-[(2Z)-5-cyclopropyl-thiadiazolylidene]-4-(pyridin-2-yl)piperazine Enhanced metal coordinationPyridine improves catalytic activity.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Piperazine Hybrids

Compounds combining thiadiazole and piperazine motifs are well-documented for their antimicrobial and enzyme-inhibitory activities. For instance:

  • 1-Substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives (e.g., compound 4d ): These exhibit potent antibacterial activity against Fusarium oxysporum (IC₅₀: 50 μg/mL), attributed to the 4-fluorobenzyl substituent. However, sulfonyl-linked piperazines show higher toxicity compared to carboxamide-linked derivatives like the target compound .
  • Thiadiazole-sulfonyl vs. carboxamide linkers : Acylation of the piperazine nitrogen (as in the target compound) reduces toxicity while maintaining activity, a trend observed in antiviral piperazine derivatives .
Table 1: Activity and Toxicity of Thiadiazole-Piperazine Analogues
Compound Structural Features Activity (IC₅₀/EC₅₀) Toxicity (SI*) Key Findings
Target Compound Thiadiazole, carboxamide linker Not reported Not reported Likely lower toxicity due to acylation
4d () Thiadiazole-sulfonyl, 4-fluorobenzyl 50 μg/mL (antibacterial) Moderate High efficacy against fungi
Antiviral Piperazines () Non-acylated piperazine 1.9–4.4 μM (antiviral) High (SI < 2) Acylation reduces toxicity

*SI: Selectivity Index (ratio of toxic to effective concentration).

Fluorophenyl-Substituted Piperazines

The 4-fluorophenyl group in the target compound is structurally analogous to derivatives in antiviral and antibacterial studies:

  • 4-Fluorobenzyl substituents (e.g., compound 4d ): Enhance binding to hydrophobic enzyme pockets, improving antibacterial activity .
  • Morpholine vs. piperazine derivatives : Morpholine-substituted compounds exhibit lower toxicity than piperazine analogues, but the target compound’s fluorophenyl group may offset this by enhancing target specificity .

Acylated Piperazine Derivatives

Acylation of piperazine nitrogen is a critical modification:

  • Toxicity reduction: Acylation decreases cellular toxicity, as seen in antiviral studies where acylated piperazines showed 2–3-fold lower cytotoxicity than non-acylated counterparts .
  • For example, acylated piperazines in antiviral assays retained IC₅₀ values similar to non-acylated derivatives but with improved safety profiles .

Comparison with Benzothiazole-Piperazine Hybrids

Benzothiazole-piperazine hybrids, such as donepezil analogues, highlight the role of secondary amines in enzyme inhibition:

  • Flexibility and binding : Piperazine’s conformational flexibility allows optimal positioning in enzyme active sites (e.g., acetylcholinesterase), a feature shared with the target compound .
  • Thiadiazole vs. benzothiazole : Both rings contribute to π-π stacking and hydrogen bonding, but thiadiazole’s electron-deficient nature may enhance interactions with catalytic residues in enzymes .

Q & A

Q. What are the common synthetic routes for constructing the piperazine and thiadiazole moieties in this compound?

The piperazine core is typically synthesized via cyclization reactions, such as reacting ethylenediamine derivatives with dihaloalkanes under basic conditions . For the thiadiazole ring, cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic or oxidative conditions is a standard approach . The carboxamide linkage can be formed through coupling reactions (e.g., using EDC/HOBt) between the piperazine and thiadiazole intermediates. Yields exceeding 80% are achievable with optimized stoichiometry and reflux conditions in polar aprotic solvents like DMF .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the thiadiazole and piperazine substituents.
  • HPLC-MS for purity assessment (>98% is typical for pharmacological studies) .
  • XRPD (X-ray powder diffraction) to verify crystallinity, especially for salt forms .
  • TGA/DSC to evaluate thermal stability and polymorphic transitions .

Q. What biological targets are associated with structurally similar piperazine-thiadiazole hybrids?

Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A) and ion channels, while thiadiazoles show affinity for kinases (e.g., EGFR) and antimicrobial targets (e.g., DNA gyrase) . The fluorophenyl group may enhance blood-brain barrier permeability, suggesting CNS applications .

Advanced Research Questions

Q. How can regioselectivity challenges during thiadiazole formation be addressed?

Regioselectivity in thiadiazole synthesis is influenced by electronic and steric factors. Using electron-withdrawing groups (e.g., -CF₃) on the cyclopropane ring directs cyclization to the desired 1,3,4-thiadiazole isomer . Computational modeling (DFT) can predict reaction pathways, while microwave-assisted synthesis reduces side-product formation by accelerating kinetics .

Q. How should contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). For example, fluorophenyl-piperazine derivatives show µM-range IC₅₀ in cancer cells but weaker activity in bacterial models due to efflux pump interactions . Standardizing protocols (e.g., using ATP-based viability assays) and verifying compound stability in media (via LC-MS) are critical .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking (AutoDock Vina) to predict binding modes with targets like 5-HT receptors .
  • QSAR models using descriptors like LogP, polar surface area, and H-bond donors to optimize pharmacokinetics .
  • MD simulations (GROMACS) to assess dynamic interactions with lipid bilayers, explaining bioavailability variations .

Q. What methodologies assess the compound’s stability under physiological and storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the carboxamide bond) .
  • Long-term stability : Store at -20°C under nitrogen, with periodic HPLC analysis to track purity over 6–12 months .
  • pH-dependent solubility : Use shake-flask methods in buffers (pH 1.2–7.4) to correlate ionization state with bioavailability .

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